molecular formula C28H32N4O2 B10794909 (4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine

(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B10794909
M. Wt: 456.6 g/mol
InChI Key: NTRYGIZSQHIHMD-UHFFFAOYSA-N
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Description

The compound (4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine is a complex organic molecule that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a fluorescent high-affinity dopamine D3 receptor ligand, making it a valuable probe for receptor visualization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The compound exerts its effects by binding to dopamine D3 receptors with high affinity. This binding interaction can be visualized using fluorescence microscopy, allowing researchers to study the distribution and density of these receptors in various tissues. The molecular targets and pathways involved include the dopamine signaling pathway, which plays a crucial role in regulating mood, cognition, and motor function .

Properties

Molecular Formula

C28H32N4O2

Molecular Weight

456.6 g/mol

IUPAC Name

2-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C28H32N4O2/c1-22-12-14-32-21-25(29-28(32)20-22)23-8-10-24(11-9-23)34-19-5-13-30-15-17-31(18-16-30)26-6-3-4-7-27(26)33-2/h3-4,6-12,14,20-21H,5,13,15-19H2,1-2H3

InChI Key

NTRYGIZSQHIHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OCCCN4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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